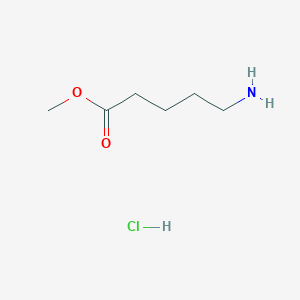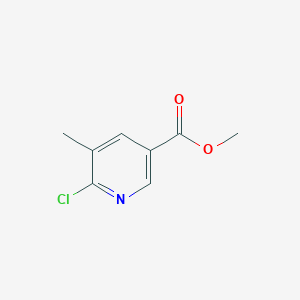
Methyl 6-chloro-5-methylpyridine-3-carboxylate
Vue d'ensemble
Description
Methyl 6-chloro-5-methylpyridine-3-carboxylate (M6CMC) is a synthetic compound that has been studied for its potential applications in scientific research. M6CMC is a derivative of pyridine, an aromatic heterocyclic organic compound, and can be synthesized by a variety of methods. It has been used in a range of applications, including as a substrate for enzyme assays, as a reagent in organic synthesis, and as a model compound to study organic reactions.
Applications De Recherche Scientifique
Electrocatalytic Carboxylation
One application involves the electrocatalytic carboxylation of amino-bromopyridine with CO2 in an ionic liquid to produce 6-aminonicotinic acid, showcasing a green chemistry approach to utilizing CO2 as a raw material in organic synthesis (Feng et al., 2010).
Efficient Synthesis of Antagonists
Another study describes the efficient synthesis of a compound acting as a carboxylic acid moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, emphasizing the role of Methyl 6-chloro-5-methylpyridine-3-carboxylate in developing neurological disorder treatments (Hirokawa et al., 2000).
Imidazopyridine Scaffold Synthesis
Research also highlights the synthesis of imidazo[1,2-a]pyridines, important scaffolds in medicinal chemistry due to their applications across various branches of chemistry, including drug development (Bagdi et al., 2015).
Ligand Development for Lanthanide Complexes
The development of ligands based on bipyridine-carboxylic acid for lanthanide complexation, useful in luminescence imaging, is another significant application. These complexes are suited for protein labeling and could enhance imaging techniques in biological research (Charbonnière et al., 2001).
Magnetic and Structural Properties
The study of magnetic and structural properties in nickel(II) carboxylate chemistry using Methyl 6-chloro-5-methylpyridine-3-carboxylate derivatives provides insights into the construction of magnetic materials and the understanding of magnetic interactions at a molecular level (Escuer et al., 2011).
Practical Synthesis of Key Intermediates
An effective synthesis route for key intermediates of pharmaceutical compounds showcases the importance of Methyl 6-chloro-5-methylpyridine-3-carboxylate in streamlining the production of medically relevant molecules (Horikawa et al., 2001).
Bioanalytical Applications
The development of highly luminescent lanthanide tags suitable for protein labeling and time-resolved luminescence imaging demonstrates the application in bioanalytical chemistry, contributing to more accurate and sensitive detection methods in research and diagnostics (Weibel et al., 2004)
Hydroxytrichloropicolinic Acids
Research on the hydration products of tetrachloro-N-(methyl-2-pyridyl)phthalic acids provides insights into the structural aspects of pyridine derivatives, contributing to the understanding of their chemical behavior and potential applications in developing new materials or chemical processes (Waddell et al., 2011).
Regiocontrolled Cycloadditions
The use of Methyl 6-chloro-5-methylpyridine-3-carboxylate in regiocontrolled cycloadditions demonstrates its utility in organic synthesis, particularly in constructing complex pyridine rings efficiently, which is vital for developing new pharmaceuticals and materials (Danheiser et al., 2003).
Moisture Stability of Metal-Organic Frameworks
Incorporating hydrophobic groups like methyl adjacent to coordinating nitrogen atoms in a carboxylate-based bridging MOF structure enhances moisture stability, indicating the potential of Methyl 6-chloro-5-methylpyridine-3-carboxylate derivatives in creating more durable and functional MOFs (Ma et al., 2011).
Propriétés
IUPAC Name |
methyl 6-chloro-5-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)4-10-7(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMFHHZWOQVDEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496638 | |
| Record name | Methyl 6-chloro-5-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-5-methylpyridine-3-carboxylate | |
CAS RN |
65169-42-8 | |
| Record name | Methyl 6-chloro-5-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-chloro-5-methylpyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B1590593.png)
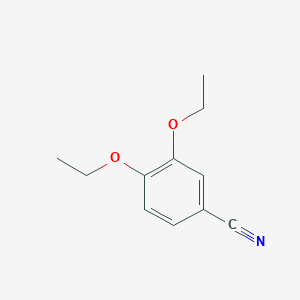
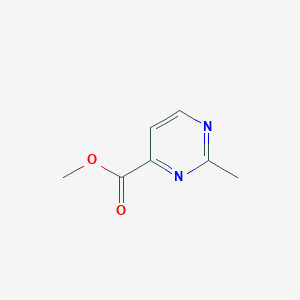
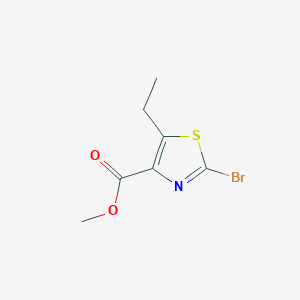




![(6R,7R)-7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1590605.png)
![6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B1590606.png)
![2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1590610.png)
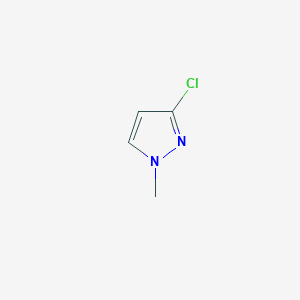
![6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1590612.png)
